Methyl 4-(1H-pyrrole-2-carboxamido)butanoate
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Overview
Description
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate is a chemical compound with a molecular formula of C10H14N2O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate typically involves the reaction of 4-methyl-2-pyrrolecarboxylic acid with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of dyes, pigments, and fluorescent markers.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.
5F-MDMB-PINACA (5F-ADB): Another synthetic cannabinoid with a similar mechanism of action.
Uniqueness
Methyl 4-(1H-pyrrole-2-carboxamido)butanoate is unique due to its specific pyrrole-based structure, which distinguishes it from other synthetic cannabinoids. This uniqueness can lead to different biological activities and applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O3 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 4-(1H-pyrrole-2-carbonylamino)butanoate |
InChI |
InChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-10(14)8-4-2-6-11-8/h2,4,6,11H,3,5,7H2,1H3,(H,12,14) |
InChI Key |
DKJPNATXZYCWMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1=CC=CN1 |
Origin of Product |
United States |
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